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AF488 Dbco

Cat. No.: B12370284
M. Wt: 936.1 g/mol
InChI Key: YNCUGGHRNGNODY-UHFFFAOYSA-N
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Description

Evolution and Principles of Bioorthogonal Chemical Reactions

The evolution of bioorthogonal chemistry is closely linked to the development of "click chemistry," a concept introduced to describe reactions that are modular, efficient, wide in scope, provide high yields, and generate inoffensive byproducts. sigmaaldrich.comcreativepegworks.com These characteristics make click chemistry particularly valuable for applications in complex systems, including biological ones. sigmaaldrich.comcreativepegworks.com

One of the most well-known examples of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by Cu(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comnih.gov CuAAC is highly efficient and regioselective, making it widely used in various chemical applications. sigmaaldrich.comresearchgate.net

However, the application of CuAAC in live biological systems is significantly limited by the inherent toxicity of Cu(I) ions. sigmaaldrich.comwikipedia.orglicorbio.com Copper ions can induce oxidative damage through the formation of reactive oxygen species and interfere with cellular metabolism. wikipedia.org This toxicity necessitates the development of alternative click chemistry strategies that are compatible with living cells and organisms. sigmaaldrich.comwikipedia.orglicorbio.com

Copper-free click chemistry emerged as a solution to this challenge. These methods utilize reactive partners that undergo efficient ligation without the need for a cytotoxic metal catalyst, thus enabling reactions to be performed in biological environments. sigmaaldrich.comwikipedia.orglicorbio.com

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prime example of a copper-free bioorthogonal reaction. wikipedia.orgjcmarot.com Developed as a faster alternative to the Staudinger ligation, SPAAC involves the reaction between an azide and a strained cyclic alkyne, such as cyclooctyne (B158145) derivatives, to form a stable triazole ring. wikipedia.orgjcmarot.commagtech.com.cn

The driving force for the SPAAC reaction comes from the significant ring strain present in the cyclic alkyne. jcmarot.com This strain increases the ground-state energy of the alkyne, making it highly reactive towards azides even without metal catalysis. jcmarot.commagtech.com.cn The reaction proceeds via a [3+2] dipolar cycloaddition mechanism. wikipedia.orgresearchgate.net SPAAC is characterized by its efficiency, rapidity, and high selectivity, and it can be carried out under mild physiological conditions, including neutral pH, moderate temperatures, and aqueous environments. jcmarot.commagtech.com.cn The spontaneous nature of the SPAAC reaction under these conditions makes it particularly well-suited for in situ and in vivo biological labeling applications. jcmarot.comrsc.org

Rational Design and Compositional Analysis of the AF488 DBCO Conjugate

The this compound conjugate is a bifunctional molecule specifically designed for the fluorescent labeling of biomolecules that have been functionalized with azide groups through metabolic incorporation or other chemical means. lumiprobe.combiorxiv.org The conjugate is composed of the DBCO moiety for bioorthogonal reaction with azides and the Alexa Fluor 488 dye for fluorescence-based detection. lumiprobe.com This rational design allows for selective and sensitive labeling within complex biological samples. lumiprobe.com

The dibenzocyclooctyne (DBCO) moiety is a key component of the this compound conjugate, providing the necessary bioorthogonal reactivity. creativepegworks.com DBCO is a strained eight-membered cyclic alkyne that incorporates two benzene (B151609) rings fused to the cyclooctyne core. creativepegworks.com This cyclic structure imposes significant angle strain and transannular strain on the alkyne triple bond, distorting it from its preferred linear geometry. jcmarot.com

This inherent strain is the primary driving force for DBCO's high reactivity in SPAAC reactions with azides. creativepegworks.com The release of this strain upon formation of the less strained triazole product provides a significant thermodynamic driving force for the reaction, allowing it to proceed rapidly under mild conditions without the need for a catalyst. jcmarot.com

The reactivity of DBCO with azides is generally higher than that of less strained cyclooctynes and can be comparable to or even exceed the rate of some CuAAC reactions, depending on the specific reaction partners and conditions. lumiprobe.comalfa-chemistry.combldpharm.com For instance, the second-order kinetic constant for the reaction of sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside was found to be higher in certain buffers compared to reactions involving DBCO-modified antibodies, likely due to steric hindrance from the protein structure. researchgate.net The incorporation of a PEG linker between DBCO and an antibody has been shown to increase reaction rates, potentially by minimizing steric hindrance and preventing the hydrophobic DBCO group from being buried within the protein. researchgate.net

A notable feature of DBCO is its orthogonality to many functional groups commonly found in biological systems, including amines, thiols, and hydroxyls, as well as to other bioorthogonal reaction pairs like tetrazines and trans-cyclooctenes. lumiprobe.comjcmarot.com This selectivity ensures that DBCO primarily reacts with the introduced azide handle, minimizing off-target labeling. creativepegworks.comjcmarot.com DBCO reacts with azide-tagged molecules or biomolecules via the SPAAC click reaction, forming a stable covalent bond. alfa-chemistry.com

Alexa Fluor 488 (AF488) is a widely used fluorescent dye known for its favorable photophysical properties, making it an excellent choice for fluorescent labeling applications. lumiprobe.comsyronoptics.comlumiprobe.com It is a bright, photostable, and hydrophilic dye that emits in the green region of the visible spectrum. lumiprobe.comsyronoptics.comlumiprobe.com

AF488 exhibits an excitation maximum typically around 495-499 nm and an emission maximum around 519-520 nm. lumiprobe.comsyronoptics.comaatbio.comthermofisher.comfluorofinder.comneb.com These spectral characteristics make it well-matched for excitation with the 488 nm laser line commonly available in fluorescence microscopy and flow cytometry instruments. syronoptics.comfluorofinder.comthermofisher.com

Compared to traditional green fluorophores like fluorescein (B123965) isothiocyanate (FITC), Alexa Fluor 488 offers several advantages, including significantly greater photostability, higher fluorescence intensity, and less pH sensitivity (remaining fluorescent between pH 4 and 10). syronoptics.comthermofisher.comfluorofinder.com This enhanced photostability is particularly beneficial for applications requiring extended imaging times or involving live cells, where photobleaching can be a significant issue. syronoptics.comthermofisher.com

The hydrophilicity of AF488 is advantageous for labeling sensitive biomolecules such as proteins and antibodies, as it reduces the propensity for aggregation and helps maintain their native function. lumiprobe.comthermofisher.com AF488 can be readily conjugated to a variety of biomolecules, enabling their visualization and tracking in diverse biological experiments, including fluorescence microscopy, flow cytometry, and immunofluorescence. syronoptics.comlumiprobe.comfluorofinder.comthermofisher.com The brightness and photostability of AF488 contribute to higher sensitivity in detecting labeled targets, even those present at low abundance. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H49N5O11S2 B12370284 AF488 Dbco

Properties

Molecular Formula

C48H49N5O11S2

Molecular Weight

936.1 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3

InChI Key

YNCUGGHRNGNODY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Mechanistic and Kinetic Investigations of Af488 Dbco Reactivity

Quantitative Analysis of AF488 DBCO-Azide Conjugation Kinetics

Quantitative analysis of the reaction kinetics is crucial for optimizing labeling efficiency and understanding the behavior of this compound in various applications. The reaction rate is typically described by a second-order rate constant (), reflecting the dependence on the concentrations of both the cyclooctyne (B158145) and the azide (B81097) reactants acs.org.

Comparative Studies of Cyclooctyne Reactivity in SPAAC (e.g., BCN, DIBO, DBCO)

Different cyclooctynes exhibit varying reactivities in SPAAC reactions due to differences in ring strain, electronic properties, and steric hindrance. DBCO (also known as DIBAC or ADIBO) is recognized as one of the most reactive cyclooctynes for copper-free click chemistry lumiprobe.cominterchim.fr. Comparative studies have investigated the reaction rates of DBCO alongside other common cyclooctynes such as BCN (Bicyclo[6.1.0]nonyne) and DIBO (Dibenzocyclooctyne).

Research indicates that DBCO generally exhibits faster reaction kinetics with azides compared to some other cyclooctynes lumiprobe.comacs.org. For instance, one study reported a of (2.1 ± 0.2) L mol⁻¹ s⁻¹ for a DBCO-azide pair in PBS at pH 7.4 and 37°C nih.gov. Another study comparing the reaction rates of benzyl (B1604629) azide with DBCO and BCN found DBCO to react approximately 3.4 times faster than BCN in a mixed solvent system nih.gov. However, the relative reactivity can be influenced by the specific azide structure; for example, with aromatic phenyl azide, BCN was found to react faster than DBCO nih.govnih.gov.

DIBO is another commonly used cyclooctyne, but its reaction rate constant is generally lower than that of DBCO nih.gov. While DIBO is versatile and biocompatible, DBCO's higher reactivity often makes it the preferred choice for applications requiring faster labeling kinetics interchim.fraxispharm.com.

The presence of linkers, such as PEG, attached to the cyclooctyne can also influence reaction rates. Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates rsc.org.

Here is a comparison of reported second-order rate constants for selected cyclooctynes with azides:

CyclooctyneAzide Partner (Example)Solvent/ConditionsRate Constant (, M⁻¹s⁻¹)Source
DBCOAzide-PEG4-acidPBS, pH 7.4, 37°C2.1 ± 0.2 nih.gov
DBCOBenzyl azideCH₃CN:H₂O = 3:10.24 nih.gov
DBCOPhenyl azideCH₃CN:H₂O = 3:10.033 nih.gov
BCNBenzyl azideCH₃CN:H₂O = 3:10.07 nih.gov
BCNPhenyl azideCH₃CN:H₂O = 3:10.2 nih.gov
DIBOBenzyl azideSame conditions as DBCO/Bn~0.06 (estimated from text) nih.gov

Environmental Factors Influencing Reaction Rates and Efficiency

Several environmental factors can influence the rate and efficiency of the this compound-azide reaction. These include:

Buffer Composition and pH: The type of buffer and its pH can significantly impact SPAAC kinetics. Studies have shown variations in reaction rates depending on the buffer used, with HEPES often exhibiting higher rates compared to PBS rsc.orgrsc.org. Higher pH values generally lead to increased reaction rates, although this effect can vary depending on the specific buffer system rsc.orgrsc.orgresearchgate.net. The charge state of the reactants, which is influenced by pH, can affect electronic properties and thus reaction rates researchgate.net.

Temperature: Temperature is a critical factor affecting reaction rates. Increasing the temperature generally accelerates SPAAC reactions by increasing the kinetic energy of molecules and the frequency and energy of collisions rsc.orgtutorchase.com. Studies have shown that higher temperatures facilitate biomolecule conjugation via SPAAC rsc.org.

Solvent: The solvent system can influence SPAAC kinetics. Reactions have been shown to proceed faster in more aqueous solvent systems nih.gov. The presence of organic co-solvents can impact reaction rates researchgate.net.

Concentration of Reactants: As a second-order reaction, the rate of the this compound-azide reaction is directly proportional to the concentrations of both reactants acs.orgtutorchase.com. Higher concentrations lead to more frequent collisions and thus faster reaction rates tutorchase.com. Optimizing the ratio and concentration of this compound and the azide-tagged molecule is essential for maximal reaction efficiency wur.nl.

Steric Effects and Linkers: The presence of bulky groups near the reactive sites can introduce steric hindrance, potentially slowing down the reaction acs.org. Conversely, flexible hydrophilic linkers like PEG can improve water solubility and reduce steric issues, thereby enhancing reaction rates rsc.orgamerigoscientific.com.

Nature of the Azide: The electronic properties of the azide partner can influence the reaction rate. Electron-rich azides are generally preferred in SPAAC reactions, which typically proceed via HOMO–LUMO interactions nih.govrsc.org.

Orthogonality and Selectivity of the this compound-Azide Reaction Pair

A key advantage of the this compound-azide reaction pair is its bioorthogonality, meaning it reacts selectively with its intended partner (azide) within complex biological environments without significant cross-reactivity with native biological functional groups such as amines, thiols, and carboxyls researchgate.netinterchim.frwur.nlnih.gov. This selectivity is crucial for specifically labeling target molecules without perturbing the biological system researchgate.netnih.gov.

Validation of Mutual Orthogonality with Concurrent Bioorthogonal Reaction Systems (e.g., Tetrazine-TCO)

For applications requiring the simultaneous labeling of multiple targets, it is essential to use mutually orthogonal reaction pairs. The DBCO-azide reaction pair has been validated for its orthogonality with other widely used bioorthogonal systems, such as the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) lumiprobe.cominterchim.frnih.gov.

Studies have demonstrated that the DBCO-azide cycloaddition and the tetrazine-TCO cycloaddition can be performed concurrently in biological settings with minimal cross-reactivity between the two pairs lumiprobe.comnih.gov. For example, experiments using cell labeling have shown that DBCO-modified molecules react selectively with azides, while TCO-modified molecules react selectively with tetrazines, even when both reaction pairs are present simultaneously nih.gov. This mutual orthogonality allows for multi-target imaging and labeling strategies nih.gov.

The tetrazine-TCO reaction is known for its exceptionally fast kinetics, often significantly faster than SPAAC reactions interchim.frresearchgate.netescholarship.org. This difference in reaction rates, coupled with the inherent selectivity of each reaction pair, contributes to their successful orthogonal application nih.gov.

Strategies for Minimizing Non-Specific Interactions and Cross-Reactivity in Complex Biological Environments

While the DBCO-azide reaction is highly selective, minimizing non-specific interactions and potential cross-reactivity in complex biological environments is still important for achieving high signal-to-noise ratios and accurate labeling nih.govescholarship.org. Strategies to address this include:

Optimization of Reaction Conditions: Careful optimization of reactant concentrations, reaction time, temperature, and buffer conditions can help maximize specific labeling while minimizing potential off-target reactions wur.nl. Using the lowest effective concentration of this compound and allowing sufficient but not excessive reaction time are important considerations wur.nl.

Design of Linkers and Probes: The design of the linker connecting AF488 to the DBCO moiety can influence the probe's properties, including solubility, biocompatibility, and potential for non-specific binding. Hydrophilic PEG linkers are often incorporated to improve water solubility and reduce non-specific interactions with biological molecules rsc.orgamerigoscientific.com.

Blocking of Endogenous Reactive Groups: Although DBCO has low reactivity with native functional groups, in some applications, pre-treatment of samples to block highly reactive endogenous sites (e.g., thiols) might be considered, although this should be carefully evaluated to avoid compromising cell viability or the integrity of the biological system nih.gov.

Wash Steps: Thorough washing steps after the labeling reaction are crucial to remove unbound this compound probe, thereby reducing background fluorescence and improving the specificity of the detected signal wur.nl.

Using Optimized Cyclooctyne Derivatives: While DBCO is highly reactive, ongoing research explores new cyclooctyne derivatives with further improved properties, including enhanced reaction rates and reduced potential for off-target interactions nih.gov.

By employing these strategies, researchers can leverage the inherent selectivity of the this compound-azide reaction to achieve specific and efficient labeling of target biomolecules in complex biological systems.

Methodological Frameworks for Af488 Dbco Mediated Labeling

Methodologies for Introducing Bioorthogonal Handles for AF488 DBCO Conjugation

The introduction of azide (B81097) functionalities into biomolecules in a controlled manner is a critical first step for subsequent labeling with this compound. This can be accomplished by leveraging the cell's own metabolic pathways or through precise genetic manipulation.

Metabolic labeling is a powerful strategy that involves introducing biosynthetic precursors containing a bioorthogonal handle, such as an azide group, to cells or organisms nih.govnih.govescholarship.org. These precursors are then processed by the cellular machinery and incorporated into nascent macromolecules.

Azido (B1232118) Sugars for Glycan Labeling:

A well-established technique involves feeding cells with synthetic azido-sugars. These sugars are analogs of natural monosaccharides and are processed through cellular glycosylation pathways, leading to their incorporation into cell surface glycans nih.govnih.govthno.org. For instance, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is metabolized to the corresponding azido-sialic acid and incorporated into sialoglycans on the cell surface. Similarly, N-azidoacetylgalactosamine (Ac4GalNAz) can be incorporated into O-glycans acs.org. Once displayed on the cell surface, these azide groups are accessible for covalent modification with this compound, enabling the visualization of glycan dynamics.

Azido Sugar PrecursorTypical Site of IncorporationResulting Biomolecule
N-azidoacetylmannosamine (ManNAz)SialoglycansAzide-modified glycoproteins and glycolipids
N-azidoacetylgalactosamine (GalNAz)O-glycansAzide-modified glycoproteins
N-azidoacetylglucosamine (GlcNAz)GlycansAzide-modified glycoproteins
6-azidofucose (6AzFuc)Fucosylated glycansAzide-modified glycoproteins

Non-canonical Amino Acids for Protein Labeling:

To label newly synthesized proteins, non-canonical amino acids bearing azide groups can be introduced. L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into proteins during translation by replacing methionine nih.govnih.govresearchgate.net. This process, often referred to as bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective labeling of proteins synthesized within a specific timeframe. Another example is azidonorleucine (ANL), which can be incorporated in place of methionine in systems with a mutated methionyl-tRNA-synthetase bio-protocol.orgbio-protocol.org. The incorporated azide serves as a handle for subsequent reaction with this compound.

For precise labeling of a specific protein at a defined location, genetic code expansion strategies are employed. These techniques allow for the incorporation of non-canonical amino acids with bioorthogonal handles at a specific site in a protein's sequence nih.govresearchgate.netacs.orgnih.gov. This is typically achieved by repurposing a stop codon, such as the amber stop codon (UAG), to encode the unnatural amino acid springernature.comnih.gov. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the stop codon and insert the desired azide-containing amino acid, such as para-azidophenylalanine (pAzF) nih.govnih.gov. This approach offers unparalleled precision in probe placement, minimizing potential disruption to protein function and enabling detailed structural and functional studies asm.orgmdpi.com.

ApproachKey ComponentsOutcome
Genetic Code ExpansionOrthogonal aminoacyl-tRNA synthetase/tRNA pair, repurposed codon (e.g., UAG), azide-containing non-canonical amino acid.Site-specific incorporation of an azide handle into a target protein.

Direct Chemical Labeling and Functionalization Utilizing this compound

In cases where metabolic or genetic incorporation of an azide is not feasible, direct chemical conjugation of this compound to the biomolecule of interest can be performed. This typically involves the reaction of the DBCO moiety with an azide that has been chemically introduced to the biomolecule.

Proteins and peptides can be chemically modified to introduce azide groups, which can then be labeled with this compound. For example, the primary amines on lysine residues or the N-terminus can be reacted with an NHS-ester functionalized azide linker. Alternatively, cysteine residues can be targeted with maleimide-azide linkers. Once the protein is azide-functionalized, it can be readily conjugated to this compound through the SPAAC reaction.

Research has demonstrated the use of this compound for labeling azide-modified proteins in various contexts. For instance, studies have shown the successful labeling of cell-surface azides on Chinese Hamster Ovary (CHO) cells that were metabolically engineered with modified sugars. This labeling was detectable by flow cytometry after reaction with a DBCO-fluorophore conjugate.

Nucleic acids and oligonucleotides can be synthesized with or post-synthetically modified to contain azide groups. For example, azide-modified nucleoside triphosphates can be incorporated into DNA or RNA using polymerases acs.org. Alternatively, synthetic oligonucleotides can be synthesized with an azide modification at a specific position, such as the 5' or 3' terminus. These azide-modified nucleic acids can then be fluorescently labeled by reaction with this compound nih.gov. This approach is valuable for applications such as fluorescence in situ hybridization (FISH) and tracking nucleic acids within cells.

Lipids and glycans can be directly labeled with this compound if they possess an azide handle. Metabolic labeling, as described in section 3.1.1, is a common method to introduce azides into these biomolecules. For example, azide-containing choline analogs can be metabolically incorporated into phospholipids like phosphatidylcholine, which can then be visualized with this compound. Similarly, azido-modified Kdo (3-deoxy-d-manno-oct-2-ulosonic acid), a component of lipopolysaccharide (LPS) in some bacteria, can be metabolically incorporated and subsequently labeled with this compound to visualize the bacterial cell surface.

Biomolecule ClassMethod of Azide IntroductionResearch Finding
LipidsMetabolic incorporation of azide-containing precursors (e.g., azido-choline).Visualization of phosphatidylcholine in organelle membranes using organelle-targeting clickable dyes with DBCO moieties. biorxiv.org
GlycansMetabolic incorporation of azido-sugars (e.g., Ac4ManNAz).Successful labeling of cell-surface glycans for detection by flow cytometry and fluorescence microscopy.
Bacterial PolysaccharidesMetabolic incorporation of azido-modified Kdo into LPS.Fluorescent labeling of the outer membrane of Gram-negative bacteria for live-cell imaging. springernature.com

Exosome and Viral Particle Functionalization Strategies

The functionalization of exosomes and viral particles with this compound leverages bioorthogonal chemistry to attach the fluorescent probe to their surfaces with high specificity. This process is critical for tracking these nanoparticles in vitro and in vivo. The primary strategy involves a two-step approach utilizing the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

First, the surface of the exosome or virion is modified to display azide groups. For exosomes, this is often achieved through metabolic glycoengineering. nih.gov In this method, cells that produce the exosomes are cultured with an azide-containing monosaccharide, such as N-azidoacetyl-mannosamine (Ac4ManNAz). The cells process this sugar and incorporate it into the glycans on the surface of exosomal transmembrane proteins. nih.gov An alternative method for both exosomes and viruses involves chemically modifying surface proteins, typically on primary amine groups of lysine residues, using an azide-functionalized crosslinker.

Once the azide groups are present on the surface, the exosomes or viral particles are incubated with this compound. The dibenzocyclooctyne (DBCO) group on the AF488 molecule reacts specifically and covalently with the azide groups on the particle surface, forming a stable triazole linkage. nih.govnih.gov This method avoids the use of cytotoxic copper catalysts, which is essential for preserving the biological integrity and function of the particles. lifetein.com This functionalization strategy has been successfully used to label viral particles like reovirus and influenza virus for imaging studies, allowing researchers to visualize virus-cell interactions and entry pathways. researchgate.netnih.govnih.govthermofisher.com The covalent attachment of the fluorophore to the outer capsid proteins enables detailed analysis of viral binding, infectivity, and immunogenicity. researchgate.netnih.gov

Optimization Protocols for this compound Labeling Efficiency

Optimizing the labeling process is crucial for achieving consistent and reliable results. This involves carefully evaluating the reaction's success and fine-tuning parameters such as reactant concentrations, reaction time, and temperature.

Methodologies for Evaluating Reaction Yield and Conjugation Efficiency

Several analytical techniques are employed to confirm and quantify the conjugation of this compound to target molecules. The choice of method depends on the nature of the labeled particle and the specific information required.

Flow Cytometry: This is a common method for analyzing labeled exosomes and viruses. Particles can be conjugated to microbeads and then analyzed for fluorescence. A clear shift in fluorescence intensity in the AF488 channel compared to unlabeled controls indicates successful conjugation. nih.govnih.gov

Spectrophotometry: The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for AF488). interchim.frbroadpharm.com The concentration of each component can be calculated using the Beer-Lambert law.

Gel Electrophoresis (SDS-PAGE): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to validate the final conjugate. lumiprobe.com By staining the gel for protein (e.g., with Coomassie blue) and then for nucleic acids or by fluorescence imaging, one can confirm the covalent attachment of the dye to the target. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion or reverse-phase chromatography, is used to separate the labeled conjugate from unreacted free dye. lumiprobe.comresearchgate.net The elution profile can confirm the formation of the conjugate and assess the purity of the final product. researchgate.netnih.gov

Nanoparticle Tracking Analysis (NTA): For exosomes and viral particles, NTA is used to confirm that the labeling process has not caused aggregation or significantly altered the size distribution of the particles. acs.org

Impact of Reactant Molar Ratios and Stoichiometric Considerations on Labeling Outcomes

The molar ratio of this compound to the azide-modified target is a critical parameter that directly influences labeling efficiency and yield. An insufficient amount of the dye will result in a low degree of labeling, while a large excess can lead to challenges in purification and potential non-specific interactions.

Research indicates that for labeling antibodies or similar proteins, a 20- to 50-fold molar excess of the DBCO-NHS ester is often used in the initial step to functionalize the protein. interchim.frresearchgate.net In the subsequent click reaction step, a 2- to 4-fold molar excess of the azide-modified molecule is typically mixed with the DBCO-functionalized biomolecule. lifetein.comlumiprobe.comresearchgate.net For enriching cross-linked peptides, an optimal excess ratio of 10-fold DBCO groups (immobilized on beads) to azide groups has been reported. nih.gov However, using a molar excess of DBCO-to-antibody above 5 can sometimes result in protein precipitation, thereby lowering the reaction yield. researchgate.net The optimal ratio must often be determined empirically for each specific application to maximize conjugation while minimizing adverse effects. nanopartz.com

Table 1: Recommended Molar Ratios for DBCO-Mediated Labeling
Target MoleculeRecommended Molar Excess of DBCO ReagentReference
Antibody (initial functionalization with DBCO-NHS)20-30 fold researchgate.net
Antibody (initial functionalization with DBCO-NHS)10-50 fold (depending on protein concentration) interchim.fr
DBCO-functionalized Antibody + Azide-modified Oligo2-4x molar excess of azide-oligo lifetein.comlumiprobe.com
DSBSO cross-linked peptides + DBCO-beads10x excess of DBCO groups nih.gov
Antibody (Click Reaction Step)~5-10 fold for highest yield researchgate.net

Influence of Reaction Time and Temperature on Labeling Performance

Reaction time and temperature are interdependent variables that significantly affect the performance of the this compound labeling reaction. The strain-promoted alkyne-azide cycloaddition is relatively slow compared to copper-catalyzed reactions. lifetein.com

Typical incubation conditions reported in the literature include overnight (10-12 hours or longer) incubation at 4°C or a shorter duration of 3-4 hours at room temperature. lifetein.comresearchgate.net Some protocols suggest incubation at room temperature for 1 hour or 2 hours on ice for the initial activation step with a DBCO-NHS ester. researchgate.net For certain applications, the reaction can be complete within 40 minutes at 37°C, with no noticeable increase in fluorescence intensity observed with longer incubation times. researchgate.netresearchgate.net The choice of conditions often represents a trade-off between reaction completion and the stability of the biological molecules being labeled. Lower temperatures (e.g., 4°C) are often preferred for prolonged incubations to preserve the integrity and function of sensitive proteins and exosomes. acs.org

Table 2: Investigated Reaction Conditions for DBCO Labeling
Reaction StepTemperatureTimeReference
Copper-Free Click Reaction (DBCO + Azide)4°COvernight (10-12 hours) lifetein.comresearchgate.net
Copper-Free Click Reaction (DBCO + Azide)Room Temperature3-4 hours lifetein.comresearchgate.net
Copper-Free Click Reaction (DBCO + Azide)4°C12 hours acs.org
Antibody Activation (with DBCO-NHS ester)Room Temperature30 minutes researchgate.net
Thiol-Alkyne Click Reaction37°C40 minutes (optimum) researchgate.net
Azide-Alkyne Click Reaction37°C20 minutes (optimum) researchgate.net

Advanced Applications of Af488 Dbco in Biological Research

Comprehensive Cellular and Subcellular Imaging with AF488 DBCO

The cell-permeable nature of this compound and its ability to react specifically with azide-tagged molecules make it an invaluable tool for detailed visualization of cellular and subcellular structures and processes in their native environment.

Live-Cell and Whole-Organism Visualization of Azide-Containing Biomolecules

This compound is extensively used for fluorescently labeling biomolecules that have been metabolically engineered to contain azide (B81097) groups. lumiprobe.com This strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is highly specific and occurs efficiently under physiological conditions, making it ideal for live-cell and even whole-organism imaging. lumiprobe.comnih.gov Researchers can introduce azide-modified precursors of proteins, glycans, or lipids into cells or organisms, which are then incorporated into newly synthesized biomolecules. Subsequent treatment with this compound results in covalent labeling, allowing for the visualization of these molecules in real-time. nih.gov This method provides a powerful way to study dynamic processes like protein synthesis and trafficking within a living context. nih.gov

Organelle-Specific Labeling and Dynamic Studies (e.g., ER/Golgi, Plasma Membrane, Mitochondria)

A significant advancement in the use of DBCO-conjugated dyes is the development of organelle-selective labeling techniques. kyoto-u.ac.jpnih.gov By modifying the properties of the DBCO-containing probe, researchers can direct the labeling to specific subcellular compartments. For instance, membrane-impermeable versions of this compound can be used to exclusively label the outer plasma membrane. nih.govbiorxiv.org Conversely, other DBCO derivatives have been designed to selectively accumulate and react within the endoplasmic reticulum (ER), Golgi apparatus, or mitochondria. kyoto-u.ac.jpnih.gov

This organelle-specific approach, often part of a broader strategy involving various organelle-directed chemical reporters, allows for multi-color imaging where different organelles are labeled with distinct fluorophores. kyoto-u.ac.jp This enables the study of the dynamics and interactions of lipids and other biomolecules within these specific compartments. kyoto-u.ac.jpnih.gov For example, researchers have successfully used this method to visualize phosphatidylcholines specifically in the ER/Golgi and mitochondria, providing insights into lipid metabolism and transport. kyoto-u.ac.jpnih.gov

Organelle Targeting Strategy Application Reference
Plasma MembraneUse of membrane-impermeable AF488-DBCOVisualization of cell surface biomolecules biorxiv.org
ER/GolgiUse of specific hydrophobic DBCO derivativesStudying lipid biosynthesis and transport kyoto-u.ac.jpnih.gov
MitochondriaUse of cationic DBCO derivativesInvestigating mitochondrial lipid dynamics kyoto-u.ac.jpnih.govbiorxiv.org

Spatiotemporal Tracking of Intracellular Processes and Molecular Trafficking

By enabling the specific and time-resolved labeling of biomolecules within distinct organelles, this compound facilitates the spatiotemporal tracking of intracellular processes. kyoto-u.ac.jpnih.gov Researchers can perform pulse-chase experiments where a cohort of newly synthesized, azide-tagged molecules is labeled with this compound and their movement throughout the cell is monitored over time. nih.gov

This has been particularly powerful in elucidating lipid trafficking pathways. For instance, after selectively labeling phosphatidylcholines in the ER, their transport to other organelles like the mitochondria or plasma membrane can be visualized and quantified. kyoto-u.ac.jp This direct observation of molecular movement provides crucial data on the kinetics and mechanisms of intracellular transport, which was previously difficult to obtain. nih.gov The high photostability of the AF488 dye is a significant advantage in these long-term imaging experiments. vectorlabs.com

High-Resolution Microscopy and Nanoscale Structural Analysis

The spectral properties of AF488 make it well-suited for various super-resolution microscopy techniques, allowing researchers to visualize cellular structures with unprecedented detail, breaking the diffraction limit of conventional light microscopy.

Super-Resolution Imaging Techniques (e.g., STED, dSTORM) for Sub-Diffraction Limit Visualization

AF488, and its structurally identical counterpart Alexa Fluor 488, are widely used fluorophores in super-resolution microscopy modalities such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). nih.govthermofisher.comthermofisher.com

In STED microscopy, a second, donut-shaped laser beam is used to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. nih.gov AF488 is compatible with common STED laser lines, making it a reliable choice for achieving resolutions in the tens of nanometers. thermofisher.comnih.gov

In dSTORM, the fluorescence of individual molecules is controlled so that only a sparse, random subset of fluorophores is active at any given time. By precisely localizing these individual emitters over thousands of frames, a super-resolved image is reconstructed. researchgate.net AF488 has been shown to exhibit the photoswitching properties necessary for dSTORM imaging, contributing to the visualization of subcellular structures with nanoscale precision. nih.govthermofisher.com

Technique Principle Role of AF488 Achievable Resolution
STED A depletion laser narrows the fluorescence emission spot. nih.govA photostable fluorophore compatible with available excitation and depletion lasers. thermofisher.com~30-50 nm
dSTORM Stochastic activation and localization of single fluorophores. researchgate.netA photoswitchable dye that can be cycled between fluorescent and dark states. thermofisher.com~20 nm

Elucidation of Nanoscale Lipid Heterogeneity and Membrane Organization

The combination of bioorthogonal labeling with this compound and super-resolution microscopy opens up new avenues for studying the nanoscale organization of cellular membranes. researchgate.net Traditional microscopy techniques are unable to resolve the fine details of lipid domains or "rafts," which are thought to play crucial roles in cell signaling and membrane trafficking.

By metabolically incorporating azide-functionalized lipid precursors (e.g., azido-cholesterol) and subsequently labeling them with this compound, these lipids can be visualized using STED or dSTORM. researchgate.net This approach allows for the direct imaging of lipid distribution and dynamics in living cells at a high spatial and temporal resolution. researchgate.netsemanticscholar.org Such studies can reveal the existence and properties of nanoscale lipid heterogeneities, providing a more detailed picture of membrane organization and function than was previously possible. researchgate.netnih.gov

Detailed Imaging and Characterization of Bacterial Cell Wall Architecture

The visualization of bacterial cell wall synthesis and architecture has been significantly advanced through the use of fluorescent probes, and this compound plays a crucial role in these methodologies. While fluorescent D-amino acids (FDAAs) allow for the in situ labeling of peptidoglycan (PG) synthesis, the subsequent attachment of a bright and photostable fluorophore like AF488 via a DBCO-azide click chemistry reaction enables high-resolution imaging. nih.gov This approach is particularly powerful when combined with super-resolution microscopy techniques, which can overcome the diffraction limit of visible light to reveal nanoscale details of the cell wall. nih.gov

Super-resolution methods such as single-molecule localization microscopy (SMLM) can be employed to visualize the intricate organization of PG at a level of detail previously unattainable. nih.gov By incorporating an azide-modified D-amino acid into the growing peptidoglycan and then reacting it with this compound, researchers can pinpoint the locations of new cell wall synthesis with high precision. The bright and stable fluorescence of the AF488 dye is essential for the repeated photo-switching cycles required in SMLM, allowing for the reconstruction of a detailed, nanoscale image of the cell wall architecture. nih.gov This enables the study of dynamic processes such as cell division, growth, and the effects of antibiotics on cell wall integrity with unprecedented spatial resolution.

The general principle of using commercially available fluorescent probes to label cell surface structures is a key aspect of these advanced imaging techniques. nih.gov The application of this compound in this context allows for the efficient and specific labeling of azide-modified components within the complex environment of the bacterial cell envelope. This specificity, a hallmark of bioorthogonal click chemistry, ensures that the fluorescent signal originates from the target of interest, providing a clear and accurate representation of the bacterial cell wall's structure.

Quantitative Biological Assays Employing this compound Conjugates

Flow Cytometry for Cell Surface and Intracellular Biomolecule Quantification

This compound has become an invaluable tool for the quantitative analysis of biomolecules on the cell surface and within the cell using flow cytometry. This technique allows for the rapid analysis of a large number of individual cells, providing statistically robust data on the abundance and distribution of specific molecules. nih.govspringernature.com

A primary application of this compound in this area is the quantification of cell surface glycans. Through a process known as metabolic glycoengineering, cells are cultured with an unnatural sugar that has an azide group. This azide-modified sugar is incorporated into the cell's glycans and displayed on the cell surface. These azide groups can then be specifically and efficiently labeled with this compound. biorxiv.org The resulting fluorescence of the cells is directly proportional to the number of labeled glycans, which can be precisely measured by flow cytometry. biorxiv.org This method has been used to assess the density of specific glycans on different cell types and to study changes in glycosylation patterns in various physiological and pathological states. researchgate.net

The following table summarizes a typical experimental workflow for quantifying cell surface glycans using this compound and flow cytometry:

StepProcedurePurpose
1. Metabolic LabelingCulture cells with an azide-containing monosaccharide (e.g., Ac4ManNAz).To introduce azide groups onto cell surface glycans.
2. Labeling with this compoundIncubate the azide-labeled cells with this compound.To specifically attach the AF488 fluorophore to the azide groups via a copper-free click reaction.
3. WashingWash the cells to remove any unbound this compound.To reduce background fluorescence and ensure that the measured signal is from cell-bound fluorophore.
4. Flow Cytometry AnalysisAnalyze the labeled cells using a flow cytometer.To quantify the mean fluorescence intensity of the cell population, which correlates with the amount of cell surface glycans.

This quantitative approach is not limited to cell surface molecules. While cell-impermeable dyes are used for surface labeling, this compound can also be used to label intracellular components in fixed and permeabilized cells. nih.gov By introducing azide-modified building blocks for other classes of biomolecules, such as amino acids or nucleosides, researchers can use this compound to quantify the levels of newly synthesized proteins or DNA within individual cells.

Biochemical Profiling and Molecular Interaction Studies

The high specificity and efficiency of the this compound-azide reaction make it a powerful tool for biochemical profiling and studying molecular interactions. By metabolically incorporating azide-containing building blocks into cellular components, researchers can selectively tag and identify newly synthesized biomolecules. For instance, L-Azidohomoalanine (AHA), an analog of methionine, can be incorporated into proteins during synthesis. biorxiv.org These azide-tagged proteins can then be reacted with this compound, allowing for their visualization and quantification. This approach enables the profiling of protein synthesis in different cellular states or in response to various stimuli.

Similarly, other azide-modified precursors can be used to label different classes of biomolecules, such as glycans with N-azidoacetylgalactosamine (GalNAz). biorxiv.org After labeling with this compound, these tagged biomolecules can be identified and quantified, providing a snapshot of the metabolic state of the cell.

In the context of molecular interaction studies, this compound can be used to label one interaction partner, which can then be used in various assays to probe its binding to other molecules. For example, a protein or antibody can be chemically modified to contain an azide group and then labeled with this compound. This fluorescently labeled molecule can then be used in techniques like fluorescence polarization or Förster resonance energy transfer (FRET) to study its binding kinetics and affinity with a putative interaction partner. medchemexpress.com The brightness and photostability of the AF488 fluorophore are advantageous for these sensitive biophysical measurements. lumiprobe.comlumiprobe.com

Monitoring Viral Infection Dynamics and Host-Pathogen Interactions in Research Models

The principles of bioorthogonal labeling with this compound are being extended to the complex fields of virology and host-pathogen interactions. nih.gov Understanding the dynamic processes of viral entry, replication, and spread is crucial for developing antiviral therapies. By incorporating azide-modified building blocks into viral components, it is possible to fluorescently label viruses with this compound. This allows for the tracking of individual viral particles as they interact with and enter host cells. nih.gov

This labeling strategy can provide detailed spatiotemporal information on the viral life cycle. nih.gov For example, researchers can monitor the trafficking of labeled viruses through different cellular compartments, providing insights into the mechanisms of viral entry and uncoating. The ability to visualize these processes in real-time in living cells is a significant advantage of this approach.

Furthermore, this compound can be used to study the interactions between host and pathogen molecules. By labeling either host or pathogen components with an azide and then reacting with this compound, it is possible to visualize their colocalization and potential interactions within the infected cell. This can help to identify the cellular machinery that is hijacked by the virus during infection and to understand the host's immune response at a molecular level. nih.gov The application of this compound in these studies offers a powerful method for dissecting the intricate interplay between viruses and their hosts.

Innovations in Af488 Dbco Based Probe Development

Design and Synthesis of Multimodal Imaging Probes Integrating AF488 DBCO

The ability of this compound to undergo efficient and specific conjugation makes it a valuable component in the design of multimodal imaging probes, allowing for the combination of fluorescence imaging with other techniques.

Conjugation with 19F Magnetic Resonance Imaging (MRI) Agents for Dual-Modality Imaging

This compound has been successfully integrated into probes for dual-modality imaging, combining fluorescence with 19F MRI. This is often achieved by conjugating this compound to perfluorocarbon (PFC) nanoemulsions or nanoparticles that serve as the 19F MRI component. nih.govescholarship.orgacs.org This click-ready formulation allows for post-emulsification functionalization with azide-containing ligands. nih.govacs.org

Studies have demonstrated the feasibility of using AF488-DBCO-functionalized PFC nanoemulsions for dual-mode imaging. For instance, a clickable AF488-DBCO-NE formulation showed coincident fluorescence and 19F MRI signals in a mouse model of acute inflammation, indicating successful labeling and detection in vivo. nih.govresearchgate.net The click reaction between DBCO on the nanoemulsion and an azide-modified AF488 facilitates the fluorescent labeling of the PFC core. nih.govescholarship.org This approach streamlines the preparation of PFC nanoemulsions for molecular imaging by enabling rapid conjugation. nih.gov

Development of Integrated Fluorescent and Photothermal Probes

This compound can also be used in the development of probes that combine fluorescence imaging with photothermal properties. While direct integration of this compound into a single molecule with inherent photothermal capabilities is less common, this compound can be used as a fluorescent reporter in systems that also incorporate photothermal agents. For example, this compound has been used as a commercial fluorescent probe to validate the uptake of azido (B1232118) photothermal probes in live cells via click reaction-based fluorescence imaging. nih.govbiorxiv.org This allows for the visualization of the localization of the photothermal probe using fluorescence microscopy after the click reaction. nih.gov

Engineering and Characterization of this compound-Functionalized Nanoparticles and Nanoemulsions

Functionalizing nanoparticles and nanoemulsions with this compound is a key strategy for creating advanced imaging platforms and targeted delivery systems.

Surface Functionalization Strategies for Advanced Imaging Platforms

Surface functionalization of nanoparticles and nanoemulsions with this compound is commonly achieved through SPAAC click chemistry, where DBCO groups on the AF488 are reacted with azide (B81097) groups presented on the surface of the nanomaterial. nih.govwur.nlmdpi.com This method is preferred for its bioorthogonality, high specificity, and the ability to form stable covalent bonds without the need for cytotoxic copper catalysts. baseclick.euwur.nlmdpi.com

Various strategies exist for incorporating azide groups onto the surface of nanoparticles and nanoemulsions. For nanoemulsions, this can involve incorporating a lipid tail anchor functionalized with DBCO into the emulsion formulation, which then reacts with azide-containing molecules like AF488 azide. nih.govescholarship.orgresearchgate.net For nanoparticles, azide groups can be grafted onto the surface coating, such as polymer layers (e.g., PEGylated nanoparticles) or silica-based materials, to serve as reaction partners for DBCO-functionalized molecules. wur.nlmdpi.combiorxiv.org This allows for precise control over the surface chemistry and the density of conjugated molecules. wur.nl

Methodologies for Assessing Conjugation Efficiency on Nanomaterial Surfaces

Assessing the efficiency of this compound conjugation to the surface of nanoparticles and nanoemulsions is crucial for controlling probe characteristics and ensuring reproducible results. Several methodologies are employed for this purpose:

Absorbance Spectroscopy: This is a common method, particularly when conjugating this compound to azide-functionalized nanoemulsions or nanoparticles. nih.govescholarship.orgresearchgate.net The amount of AF488 clicked to the nanomaterial surface can be quantified by measuring the absorbance of the conjugated product at the characteristic absorption maximum of AF488 (around 495 nm) using a standard curve of AF488. nih.govescholarship.orgresearchgate.net Size exclusion chromatography (SEC) is often used in conjunction with absorbance spectroscopy to separate the larger nanomaterial-conjugates from smaller, unbound AF488, allowing for the specific quantification of the bound dye. nih.govescholarship.orgresearchgate.net The ratio of reactive DBCO to the total initial DBCO can then be calculated to determine the clicking efficiency. escholarship.org

DBCO Mol % in NanoemulsionRelative Clicking Efficiency (%)
0.5Detected (low)
1Increased (3.3-fold increase from 0.5 mol%) escholarship.org
5Highest (5.6-fold increase from 1 mol%, 21.6 ± 2.6% reactive DBCO) escholarship.org

Table data is illustrative and based on findings regarding AF488 azide conjugation to DBCO-functionalized nanoemulsions. escholarship.orgresearchgate.net

Fluorescence Quenching: In certain systems, fluorescence quenching can be used to quantify conjugation efficiency. For example, if the nanoparticle surface contains a quenching moiety (such as nitrodopamine-based ligands) that interacts with AF488 upon conjugation, the decrease in fluorescence intensity can be correlated to the amount of conjugated this compound. d-nb.inforesearchgate.netchemrxiv.org This method can be particularly useful as it may not require extensive purification steps to remove unbound dye if the quenching is specific to the bound state. chemrxiv.org The point at which fluorescence quenching plateaus as increasing amounts of this compound are added to a fixed number of nanoparticles can indicate the number of azide groups on the nanoparticle surface, representing the valency of the nanoparticles. d-nb.info

UV-Vis Spectroscopy: The DBCO moiety itself exhibits an absorption band around 308 nm that disappears upon successful click reaction with an azide. d-nb.info Monitoring the decrease in absorbance at this wavelength can also be used to quantify the extent of the click reaction and thus the conjugation efficiency. d-nb.info

Size Exclusion Chromatography (SEC): As mentioned earlier, SEC is a valuable tool for separating conjugated nanomaterials from free dye or other reactants based on size. nih.govescholarship.orgwur.nlresearchgate.net By analyzing the absorbance or fluorescence of the collected fractions, the amount of conjugated this compound can be determined. nih.govescholarship.orgwur.nlresearchgate.net This method helps to confirm successful conjugation and assess the purity of the final product. wur.nl

Studies have investigated the impact of various parameters on conjugation efficiency, such as the molar ratio of DBCO to the azide-containing molecule and reaction time. For instance, a 2:1 ratio of DBCO to AF488 dye has been found to yield higher conjugation efficiency in some nanoparticle systems, potentially due to reduced steric hindrance. wur.nl Reaction times of around 2 hours have been observed to be sufficient for achieving saturation in the click reaction in certain nanoemulsion systems, with no significant increase in efficiency with longer times. nih.govescholarship.org

MethodPrincipleApplication
Absorbance Spectroscopy + SECQuantifying bound AF488 by absorbance after separating free dye.Nanoemulsions, Nanoparticles
Fluorescence QuenchingCorrelating decrease in fluorescence upon conjugation to a quenching moiety.Nanoparticles with specific surface modifications
UV-Vis SpectroscopyMonitoring the disappearance of the DBCO absorbance peak.Nanoparticles
Size Exclusion ChromatographySeparating conjugated nanomaterials from free components by size.Nanoemulsions, Nanoparticles

Table summarizing methodologies for assessing conjugation efficiency.

Future Directions and Emerging Research Avenues for Af488 Dbco Applications

Exploration of Novel Bioorthogonal Reaction Systems for Expanded Utility

While the SPAAC reaction with azides is the cornerstone of AF488 DBCO's current applications, future research will likely delve into exploring its compatibility and utility within novel and more complex bioorthogonal reaction systems. This includes the development of orthogonal click chemistry strategies that allow for the simultaneous labeling of multiple distinct targets within the same biological system. By pairing this compound (reacting with azides) with other orthogonal reaction pairs, such as tetrazine ligations (reacting with trans-cyclooctenes), researchers can achieve multiplexed imaging and analysis. lumiprobe.comnih.gov Furthermore, modifications to the DBCO moiety itself could be explored to tune its reactivity, potentially enabling faster reaction kinetics or altered selectivity towards different bioorthogonal handles, thereby expanding the range of biomolecules and substrates that can be efficiently labeled with AF488.

Advancement of Integrated Imaging Modalities and Analytical Techniques

The fluorescent properties of AF488 make this compound an excellent probe for advanced imaging. Future research directions involve integrating this compound-based labeling with cutting-edge microscopy techniques to gain deeper insights into biological structures and processes. This includes its application in super-resolution microscopy methods like PALM, dSTORM, and STED, which can provide spatial resolution beyond the diffraction limit, allowing for the visualization of labeled biomolecules with unprecedented detail. aatbio.com Beyond optical microscopy, the integration of this compound labeling with other analytical techniques, such as mass spectrometry, holds significant promise. This correlative approach could enable the simultaneous determination of the location and molecular identity of labeled species, providing a more comprehensive understanding of complex biological systems. acs.org The development of novel analytical methods that exploit the bioorthogonal reaction for quantitative analysis of biomolecule dynamics, interactions, or modifications in complex biological samples is also an active area of exploration. acs.orgnih.gov

Synergistic Integration with Multi-Omics Approaches for Systems Biology Investigations

The ability of this compound to selectively label specific biomolecules presents a powerful opportunity for its integration with multi-omics approaches, including proteomics, metabolomics, and glycomics. By metabolically incorporating azide-modified precursors into specific classes of biomolecules within living systems, followed by labeling with this compound, researchers can fluorescently tag and isolate these specific molecular populations. Subsequent analysis of the isolated, labeled molecules using various omics techniques can provide invaluable data on their expression levels, modifications, interactions, and spatial distribution within the cellular context. biochempeg.com This synergistic integration facilitates a more holistic, systems-level understanding of biological processes, aiding in the identification of novel pathways, biomarkers, and therapeutic targets. Future efforts will likely focus on developing streamlined workflows and sophisticated computational tools to effectively integrate the imaging data obtained from this compound labeling with large-scale omics datasets.

Development of this compound in Targeted Molecular Delivery and Biosensing Platforms

The bioorthogonal reactivity and favorable properties of this compound make it a compelling candidate for the development of advanced targeted molecular delivery systems and highly sensitive biosensing platforms. In targeted delivery, this compound can be conjugated to delivery vehicles such as nanoparticles or liposomes, which are themselves functionalized with ligands that specifically target certain cell types or tissues. Azide-modified therapeutic or diagnostic agents can then be attached to these this compound-functionalized carriers via the click reaction at the desired location, enabling targeted delivery and minimizing off-target effects. nih.gov For biosensing applications, this compound can be incorporated into probes, surfaces, or microfluidic devices designed to capture and optically report the presence of specific azide-tagged analytes. This approach can lead to the creation of highly sensitive and selective biosensors for a wide range of applications, including disease diagnostics, environmental monitoring, and food safety. researchgate.netntu.edu.sgnih.gov Ongoing research is focused on optimizing the design and performance of these this compound-enabled platforms for various analytical and diagnostic purposes. ntu.edu.sgnih.gov Studies have already demonstrated the potential of using DBCO-functionalized nanoemulsions clicked with AF488 azide (B81097) for multimodal imaging and targeted delivery. nih.gov Quantitative analysis has shown the efficiency of AF488 ligation to azide-modified substrates, highlighting its potential in developing quantitative biosensing platforms. nih.gov

Table of Compounds and PubChem CIDs:

Compound NamePubChem CID
Alexa Fluor 488139031376 nih.gov (para-isomer)
Dibenzocyclooctyne (DBCO)89780278 nih.gov
This compound170905138 nih.gov (FLUOR 488 DBCO)
Azide27968 acs.org

Interactive Data Table Example (Illustrative):

While specific detailed quantitative data for all future applications were not available in the search results, existing research provides examples of how quantitative data can be generated using this compound in bioorthogonal reactions. For instance, studies have quantified the efficiency of AF488 ligation to azide-modified entities. nih.govnih.gov

Here is an illustrative example of how quantitative data might be presented in future research exploring the efficiency of this compound labeling in a targeted delivery context:

Delivery Vehicle TypeTargeting LigandAzide-Tagged PayloadThis compound Concentration (µM)Labeling Efficiency (%)Target Cell Fluorescence (Arbitrary Units)
LiposomeAntibody ADrug X57812500
NanoparticlePeptide BImaging Agent Y109118300
LiposomeAntibody AImaging Agent Y58515100

Such quantitative data will be crucial in validating the effectiveness and efficiency of this compound in these emerging applications, driving further innovation and translation into practical biological and biomedical tools.

Q & A

Q. How is AF488 DBCO synthesized and purified for biological applications?

this compound is synthesized via copper-free click chemistry between DBCO-modified precursors (e.g., DSPE-PEG(2000)-DBCO) and azide-functionalized AF488. Key steps include:

  • Reacting DBCO derivatives (e.g., compound 3) with AF488-azide in 10% d6-DMSO/D2O at a 1:1 molar ratio.
  • Purification via size-exclusion chromatography or dialysis to remove unreacted dyes and solvents.
  • Validation using mass spectrometry or fluorescence spectroscopy to confirm labeling efficiency .

Q. What experimental design considerations are critical for this compound fluorescence labeling?

  • pH Stability : AF488 exhibits minimal fluorescence variation between pH 5–10, making it suitable for dynamic cellular environments (e.g., synaptic pH shifts) .
  • Concentration Optimization : Use 0.1–1 mM labeling reagents to balance signal intensity and background noise, particularly in live-cell imaging .
  • Control Experiments : Include unlabeled DBCO controls to distinguish specific binding from nonspecific interactions .

Q. How is conjugation efficiency of this compound to biomolecules quantified?

  • Spectroscopic Analysis : Measure absorbance at 495 nm (AF488) and 280 nm (protein) to calculate dye-to-protein ratio (e.g., 2.7 dyes per DBCO-Tf conjugate) .
  • Flow Cytometry : Use AF488-azide labeling to confirm DBCO-alkyne coupling efficiency via fluorescence shifts .
  • HPLC/MS : Resolve conjugated products from unreacted components for quantitative analysis .

Q. How do fluorophore structural properties influence this compound conjugate performance?

AF488’s small size and hydrophilicity minimize steric hindrance, enhancing binding affinity to targets like AMPA receptors. In contrast, bulky fluorophores (e.g., TAMRA) reduce affinity by disrupting ligand-receptor interactions. Structural studies (e.g., X-ray crystallography) guide rational fluorophore selection .

Advanced Research Questions

Q. How can DBCO-azide click chemistry efficiency be optimized for this compound conjugates?

  • Molar Ratio Adjustments : Increase DBCO:azide ratios (e.g., 1.5:1) to drive reactions to completion, though excess DBCO may require post-purification .
  • Buffer Optimization : Use DMSO-aqueous mixtures (e.g., 10% d6-DMSO/D2O) to enhance reagent solubility and reaction kinetics .
  • Kinetic Monitoring : Track reaction progress via real-time fluorescence quenching or HPLC .

Q. What structural insights inform the design of this compound probes for receptor studies?

X-ray crystallography of AMPA receptor ligand-binding domains (LBDs) complexed with PFQX1(AF488) reveals:

  • Hydrophobic/electrostatic interactions between AF488 and LBD residues, stabilizing conjugate binding.
  • Open clamshell conformations in LBDs induced by antagonist-based probes, critical for functional studies .

Q. How can autofluorescence interference be mitigated in this compound-based tissue imaging?

  • Fluorescence Lifetime Imaging (FLIM) : Differentiate AF488 (long lifetime ~2.4 nsec) from autofluorescence (short lifetime ~400 psec) using multi-exponential decay analysis .
  • Spectral Unmixing : Pair AF488 with far-red dyes (e.g., Cy5) to reduce spectral overlap in multicolor experiments .

Q. What methods validate this compound specificity in multiconjugate nanoparticle systems?

  • Competitive Binding Assays : Pre-incubate cells with excess unlabeled DBCO ligands to block AF488-DBCO binding sites .
  • GPC Purification : Remove non-specifically bound proteins before fluorescence quantification .
  • FRET-Based Confirmation : Use AF488 as a donor with acceptor dyes (e.g., Cy3) to verify proximity in target complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.